

In-Depth Technical Guide to Antimony Oxalate (CAS No. 16455-98-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antimony oxalate*

Cat. No.: *B093564*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **antimony oxalate** (CAS No. 16455-98-4), a compound of interest in various chemical and material science applications. This document details its chemical and physical properties, synthesis methodologies, thermal behavior, and key applications, with a focus on presenting quantitative data and detailed experimental protocols.

Chemical and Physical Properties

Antimony oxalate, with the chemical formula $Sb_2(C_2O_4)_3$, is an antimony(III) salt of oxalic acid. While many of its physical properties are not extensively documented in readily available literature, a compilation of known data is presented below. For comparison, data for the related and more extensively studied compound, **antimony oxalate** hydroxide ($Sb(C_2O_4)OH$), is also included where relevant.

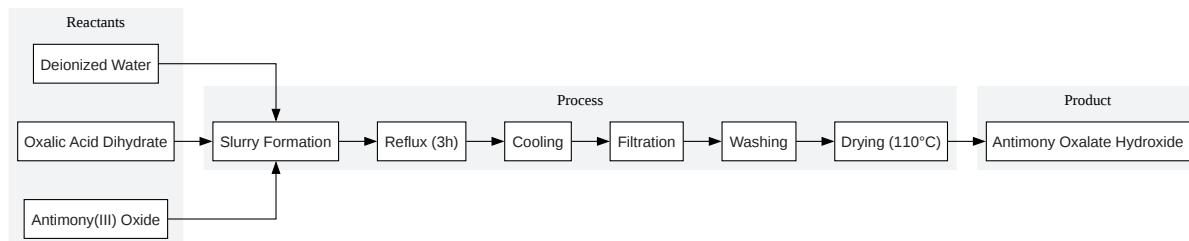
Table 1: Chemical and Physical Properties of **Antimony Oxalate** and Related Compounds

Property	Antimony Oxalate ($\text{Sb}_2(\text{C}_2\text{O}_4)_3$)	Antimony Oxalate Hydroxide ($\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$)	Antimony (Sb)	Antimony Trioxide (Sb_2O_3)
CAS Number	16455-98-4	65345-53-1	7440-36-0	1309-64-4
Molecular Formula	$\text{C}_6\text{O}_{12}\text{Sb}_2$	$\text{C}_2\text{H O}_5\text{Sb}$	Sb	Sb_2O_3
Molecular Weight	507.58 g/mol [1]	228.78 g/mol	121.76 g/mol	291.52 g/mol
Appearance	White crystalline solid/powder [2]	White solid	Silvery-white, brittle solid	White crystalline solid
Melting Point	Not determined	Decomposes	630 °C [3]	656 °C
Boiling Point	Not determined	Decomposes	1380 °C [3]	1425 °C
Density	Not determined	---	6.69 g/cm ³ [3]	5.2 - 5.67 g/cm ³
Solubility in Water	Insoluble	Insoluble	Insoluble	Sparingly soluble
Solubility in Other Solvents	Not determined	---	Insoluble in alcohol; soluble in aqua regia and concentrated sulfuric acid	Soluble in acids and bases

Note: Data for **antimony oxalate** is often limited in safety data sheets and chemical databases. The information for related compounds is provided for context.

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of pure **antimony oxalate** ($\text{Sb}_2(\text{C}_2\text{O}_4)_3$) is not widely published, a common method for preparing antimony-containing oxalate compounds involves the reaction of an antimony(III) source with oxalic acid. The synthesis of the closely related **antimony oxalate** hydroxide is well-documented and provides a foundational experimental workflow.


Synthesis of Antimony Oxalate Hydroxide ($\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$)

This protocol is adapted from the literature and describes the preparation of **antimony oxalate** hydroxide, which can serve as a precursor or a related reference material.

Experimental Protocol:

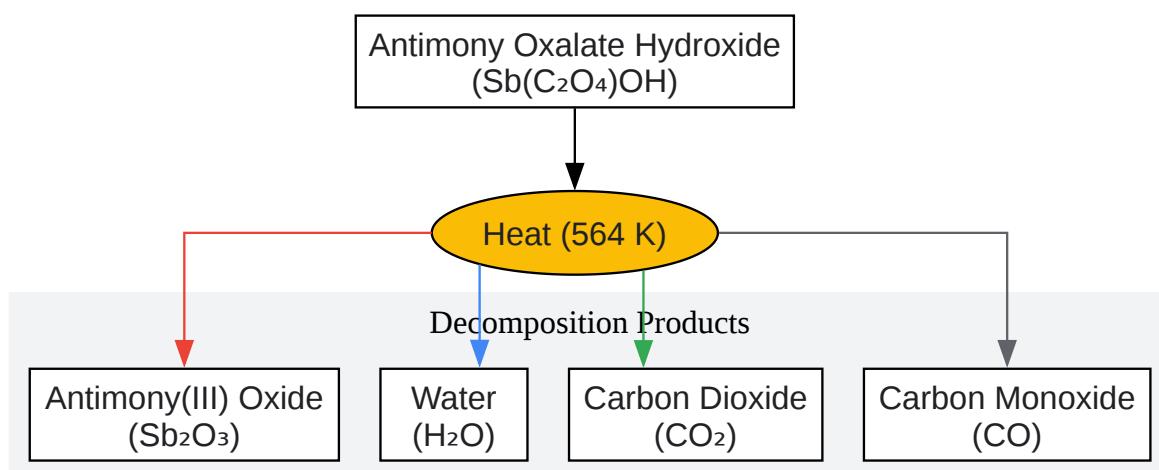
- **Reaction Setup:** In a suitable reaction vessel, slurry 25 g of antimony(III) oxide (Sb_2O_3) and 22 g of oxalic acid dihydrate ($\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$) in 300 mL of deionized water.
- **Reflux:** Heat the mixture to reflux and maintain for 3 hours with continuous stirring.
- **Isolation:** After cooling the mixture to room temperature, filter the resulting slurry to collect the solid product.
- **Washing and Drying:** Wash the collected white solid product several times with deionized water to remove any unreacted starting materials. Dry the product at 110 °C for 3 hours.
- **Yield:** This process typically results in a high yield (approximately 96%) of **antimony oxalate** hydroxide.

Diagram 1: Experimental Workflow for the Synthesis of **Antimony Oxalate** Hydroxide

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **antimony oxalate** hydroxide.

Thermal Decomposition


The thermal stability of **antimony oxalate** and its derivatives is a critical parameter for its application as a precursor in materials synthesis. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study its decomposition behavior.

The thermal decomposition of **antimony oxalate** hydroxide ($\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$) has been shown to occur in a single step.[4]

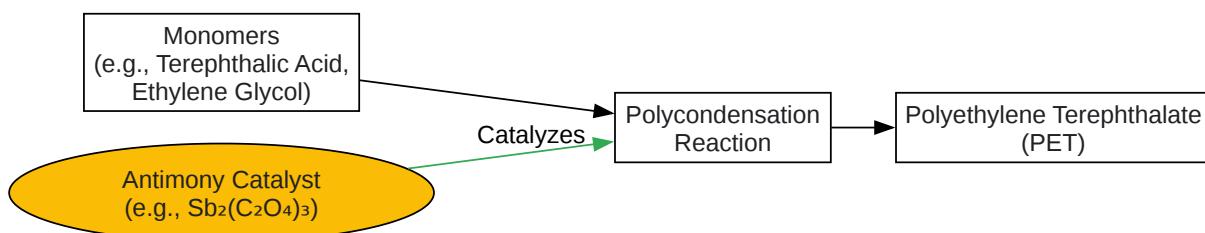
- Decomposition Temperature: The onset of mass loss occurs at 564 K (291 °C).[4]
- Decomposition Products: The decomposition in an inert atmosphere yields antimony(III) oxide (Sb_2O_3), water (H_2O), carbon dioxide (CO_2), and carbon monoxide (CO).[4]
- Reaction: $2 \text{Sb}(\text{C}_2\text{O}_4)\text{OH} \rightarrow \text{Sb}_2\text{O}_3 + \text{H}_2\text{O} + 2\text{CO}_2 + 2\text{CO}$ [4]

Studies on commercial **antimony oxalate** indicate that in an air atmosphere, it decomposes to antimony oxide, while in a nitrogen atmosphere, it can decompose to the metal or a lower oxide.

Diagram 2: Thermal Decomposition Pathway of **Antimony Oxalate** Hydroxide

[Click to download full resolution via product page](#)

Caption: Products of the thermal decomposition of $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$.


Applications

Antimony compounds, including **antimony oxalate**, are utilized in various industrial applications, most notably as catalysts in the production of polyesters and as precursors for the synthesis of antimony-based materials.

Catalysis in Polyester Production

Antimony compounds, such as antimony trioxide, antimony acetate, and antimony glycolate, are widely used as catalysts in the polycondensation stage of polyethylene terephthalate (PET) production.^{[5][6]} These catalysts are effective in promoting the esterification and polycondensation reactions, leading to high molecular weight polymers.^[7] While specific protocols for the use of **antimony oxalate** are not readily available, it can be inferred that it would function similarly to other antimony(III) compounds in these processes. The catalytic activity is attributed to the Lewis acidity of the antimony center, which coordinates with the carbonyl oxygen of the ester, facilitating the reaction.

Diagram 3: General Role of Antimony Catalyst in PET Synthesis

[Click to download full resolution via product page](#)

Caption: Role of antimony catalysts in PET production.

Precursor for Antimony Oxides

The controlled thermal decomposition of **antimony oxalate** can be utilized to synthesize antimony oxides with specific morphologies and properties.[4] By carefully controlling the temperature and atmosphere during calcination, it is possible to produce antimony(III) oxide (Sb_2O_3) or other antimony oxides, which have applications in areas such as flame retardants, pigments, and electronic materials.

Experimental Protocol for Antimony Oxide Synthesis (General):

- Precursor: Place a known amount of **antimony oxalate** in a crucible suitable for high-temperature reactions.
- Calcination: Heat the sample in a furnace under a controlled atmosphere (e.g., air or nitrogen) to the desired decomposition temperature. The specific temperature and heating rate will influence the properties of the resulting oxide.
- Cooling and Characterization: After holding at the desired temperature for a set time, cool the sample to room temperature. The resulting powder can then be characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to determine its crystal structure and morphology.

Safety and Handling

Antimony oxalate is classified as harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[6] When handling this compound, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust.

Table 2: GHS Hazard Information for **Antimony Oxalate**

Hazard Statement	Precautionary Statement
H302+H332: Harmful if swallowed or if inhaled. [6]	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
H411: Toxic to aquatic life with long lasting effects.[6]	P270: Do not eat, drink or smoke when using this product.[6]
---	P273: Avoid release to the environment.[6]
---	P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]
---	P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

Conclusion

Antimony oxalate (CAS No. 16455-98-4) is a compound with potential applications in catalysis and materials science. While detailed physical and chemical data for the pure compound are limited, information on the closely related **antimony oxalate** hydroxide provides valuable insights into its synthesis and thermal properties. Its role as a catalyst in polyester production is analogous to other antimony(III) compounds. Further research is needed to fully characterize **antimony oxalate** and explore its potential in various applications. Researchers should exercise caution and adhere to appropriate safety protocols when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antimony oxalate | C6O12Sb2 | CID 22141538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diantimony trioxide: Chemical property and Uses_Chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]

- 5. plasticsengineering.org [plasticsengineering.org]
- 6. Safety of antimony compounds as catalyst for PET bottles [chemycal.com]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Antimony Oxalate (CAS No. 16455-98-4)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b093564#antimony-oxalate-cas-number-16455-98-4\]](https://www.benchchem.com/product/b093564#antimony-oxalate-cas-number-16455-98-4)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com